Methyl 2-amino-3-(3,5-dimethylphenyl)propanoate
Description
Methyl 2-amino-3-(3,5-dimethylphenyl)propanoate is an aromatic amino acid ester featuring a methyl ester group, a primary amine at the C2 position, and a 3,5-dimethylphenyl substituent at the C3 position. The 3,5-dimethylphenyl group confers steric bulk and electron-donating effects, which may influence reactivity, solubility, and biological activity compared to analogs with alternative substituents.
Properties
IUPAC Name |
methyl 2-amino-3-(3,5-dimethylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-4-9(2)6-10(5-8)7-11(13)12(14)15-3/h4-6,11H,7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEBBFWESFMNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(=O)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3,5-dimethylphenyl)propanoate typically involves the esterification of 3,5-dimethylphenylalanine. One common method is the reaction of 3,5-dimethylphenylalanine with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3,5-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
1.1. Synthesis of Bioactive Compounds
Methyl 2-amino-3-(3,5-dimethylphenyl)propanoate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural modifications can lead to derivatives that exhibit significant pharmacological activities. For instance, derivatives of this compound have been explored in the context of anticancer agents, where modifications can enhance their efficacy against specific cancer cell lines .
1.2. Anticancer Activity
Recent studies have demonstrated that compounds derived from this compound exhibit promising anticancer properties. For example, structural analogs have shown inhibitory effects on HCT-116 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring significantly influence the anticancer activity.
Mechanistic Insights and Case Studies
2.1. Hepatotoxicity Studies
A notable case study involved the evaluation of hepatotoxicity associated with structurally similar compounds. The findings revealed that certain derivatives could induce liver damage in animal models, highlighting the importance of careful structural modification to mitigate toxicity while enhancing therapeutic effects . This underscores the necessity for thorough toxicity assessments during drug development processes.
2.2. Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives of this compound indicate that modifications, such as the introduction of electron-withdrawing groups or alterations in the alkyl chain length, can significantly affect biological activity . These insights are critical for optimizing compounds for desired therapeutic outcomes.
Table: Summary of Applications and Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for bioactive compounds | Essential for developing new drugs |
| Anticancer Activity | Potent inhibitors against cancer cell lines | IC50 values lower than standard drugs |
| Toxicity Studies | Evaluation of liver toxicity in animal models | Certain derivatives showed hepatotoxic effects |
| SAR Analysis | Influence of structural modifications on activity | Specific substitutions enhance or reduce efficacy |
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3,5-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on the Aromatic Ring
Nitro-Substituted Analog: (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
- Structure : The 4-nitrophenyl group introduces a strong electron-withdrawing nitro substituent, contrasting with the electron-donating 3,5-dimethyl groups in the target compound.
- Synthesis: Prepared via etherification of the nitro derivative using methanol and thionyl chloride .
- Reactivity : The nitro group directs electrophilic substitution reactions and can be reduced to an amine (e.g., using sodium borohydride in isopropyl alcohol) .
- Applications : Likely serves as a precursor to bioactive amines or heterocycles due to reducible nitro functionality.
Brominated Analog: Ethyl 2-((2-amino-3,5-dibromobenzyl)amino)-3-phenylpropanoate
- Structure: Incorporates 3,5-dibromo and benzylamino groups, increasing molecular weight (vs. methyl ester) and halogen-driven polarity.
- Synthesis: Utilizes tetrabutylammonium borohydride for reductive amination in methanol at 0–50°C .
- Applications : Functions as a ligand in coordination chemistry, with bromine enhancing heavy atom effects for crystallography .
Target Compound: Methyl 2-amino-3-(3,5-dimethylphenyl)propanoate
- Electronic Effects: Electron-donating methyl groups enhance aromatic ring electron density, altering reactivity in electrophilic substitutions. Solubility: Higher hydrophobicity compared to nitro- or bromo-substituted analogs, reducing water solubility.
Comparative Data Table
Reaction Condition Comparisons
- Reduction Reactions: Nitro analogs require sodium borohydride in isopropyl alcohol , whereas brominated analogs use tetrabutylammonium borohydride in methanol . This suggests that steric and electronic factors influence reducing agent selection.
- Esterification: Methyl esters (target and nitro analog) are synthesized via methanol-based routes, while ethyl esters may require longer-chain alcohols.
Biological Activity
Methyl 2-amino-3-(3,5-dimethylphenyl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological interactions, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 205.27 g/mol. The compound features an amino group that can participate in hydrogen bonding and an ester functional group that can undergo hydrolysis, releasing active metabolites.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylphenylacetic acid with methylamine and subsequent esterification. The general procedure includes:
- Formation of the Amino Acid : Reacting 3,5-dimethylphenylacetic acid with methylamine.
- Esterification : Treating the resulting amino acid with methanol in the presence of an acid catalyst.
1. Enzyme Interactions
Research indicates that this compound interacts with various enzymes and receptors. Its structural features allow it to selectively bind to specific molecular targets, influencing their activity. For instance:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
2. Antimicrobial Activity
Studies have highlighted its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular:
- Chlamydia Inhibition : Preliminary studies suggest that derivatives of this compound may exhibit selective activity against Chlamydia species, potentially serving as a lead for new antimicrobial agents .
3. Anticancer Potential
There is emerging evidence supporting the anticancer properties of this compound:
- Cell Viability Studies : In vitro tests on cancer cell lines such as Caco-2 have demonstrated significant reductions in cell viability, indicating potential as an anticancer therapeutic .
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bond Formation : The amino group facilitates interactions with biological macromolecules.
- Hydrolysis : The ester group can be hydrolyzed to release active compounds that may modulate various biochemical pathways.
Case Study 1: Antichlamydial Activity
A study conducted on modified derivatives of this compound revealed promising results against Chlamydia infections. The compounds were tested for their ability to reduce chlamydial inclusion numbers in infected cells, showing significant efficacy compared to standard treatments .
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer activity, derivatives of this compound were tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability for Caco-2 cells, suggesting a potential therapeutic application in cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Antimicrobial, anticancer | |
| Methyl 2-amino-3-(m-tolyl)propanoate | Moderate antimicrobial | |
| Methyl 2-amino-3-(4-chlorophenyl)propanoate | Anticancer activity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
